
1,4-Diphenyl-2-methyl-1,3-butadiene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Diphenyl-2-methyl-1,3-butadiene is an organic compound with the molecular formula C17H16. It is a derivative of 1,3-butadiene, where two phenyl groups and one methyl group are attached to the butadiene backbone. This compound is known for its unique structural properties and is used in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions: 1,4-Diphenyl-2-methyl-1,3-butadiene can be synthesized through several methods. One common approach involves the Wittig reaction, where benzyltriphenylphosphonium chloride is reacted with trans-cinnamaldehyde in the presence of a base such as sodium hydroxide . Another method involves the dehydrogenation of 1,4-diphenyl-2-butene using butyllithium .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Wittig reactions or other coupling reactions that can be scaled up efficiently. The choice of method depends on the desired yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions: 1,4-Diphenyl-2-methyl-1,3-butadiene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions.
Major Products:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated and aminated derivatives.
科学的研究の応用
1,4-Diphenyl-2-methyl-1,3-butadiene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to investigate its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of polymers and other advanced materials.
作用機序
The mechanism of action of 1,4-Diphenyl-2-methyl-1,3-butadiene involves its interaction with various molecular targets. For example, in cycloaddition reactions, it acts as a diene and reacts with dienophiles to form cyclohexene derivatives . The compound’s reactivity is influenced by the electron-donating and electron-withdrawing groups attached to its structure.
類似化合物との比較
1,4-Diphenyl-1,3-butadiene: Similar in structure but lacks the methyl group.
1,4-Bis(4-methoxyphenyl)-1,3-butadiene: Contains methoxy groups on the phenyl rings.
1,4-Bis(4-acetylphenyl)-1,3-butadiene: Contains acetyl groups on the phenyl rings.
Uniqueness: 1,4-Diphenyl-2-methyl-1,3-butadiene is unique due to the presence of the methyl group, which can influence its reactivity and physical properties. This methyl group can enhance the compound’s stability and alter its electronic characteristics, making it distinct from its analogs.
特性
CAS番号 |
38023-56-2 |
|---|---|
分子式 |
C17H16 |
分子量 |
220.31 g/mol |
IUPAC名 |
[(1E,3E)-2-methyl-4-phenylbuta-1,3-dienyl]benzene |
InChI |
InChI=1S/C17H16/c1-15(14-17-10-6-3-7-11-17)12-13-16-8-4-2-5-9-16/h2-14H,1H3/b13-12+,15-14+ |
InChIキー |
MCXUZXVIQZNGSA-SQIWNDBBSA-N |
異性体SMILES |
C/C(=C\C1=CC=CC=C1)/C=C/C2=CC=CC=C2 |
正規SMILES |
CC(=CC1=CC=CC=C1)C=CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


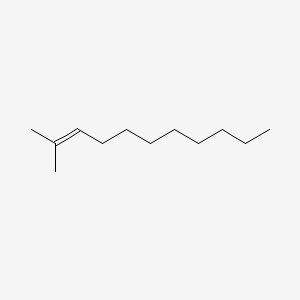
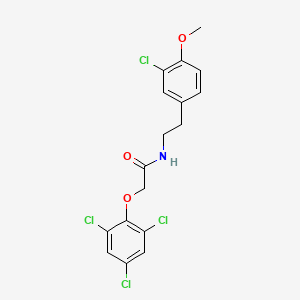



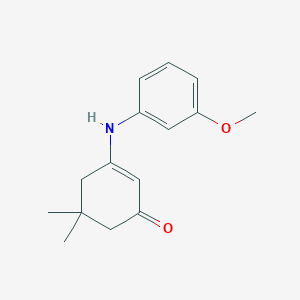
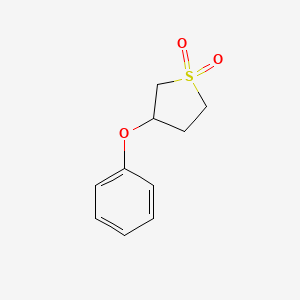

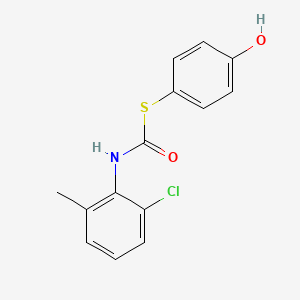
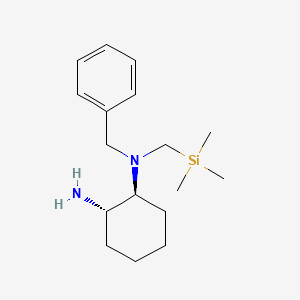
![1-[5-(3,4-Dimethylcyclohex-3-en-1-yl)pentan-2-yl]-4-methylbenzene](/img/structure/B11940470.png)
![4-Methylbenzenesulfonic acid;(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) carbamimidothioate](/img/structure/B11940471.png)
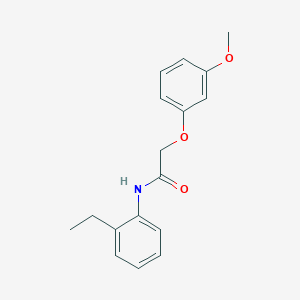
![(2R)-13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxyhexadecanamide](/img/structure/B11940481.png)
